Pomalidomide-CO-C3-Br is a synthetic compound derived from pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound features a bromine atom and is classified under the category of thalidomide derivatives. Pomalidomide itself has shown efficacy in enhancing immune response and inhibiting tumor growth, making its derivatives of significant interest in pharmaceutical research.
Pomalidomide-CO-C3-Br is synthesized through various chemical reactions involving pomalidomide as a precursor. The synthetic routes often utilize coupling agents and specific solvents to facilitate the formation of the desired compound. The compound is available for research purposes through chemical suppliers such as BenchChem.
Pomalidomide-CO-C3-Br falls under the classification of small molecule pharmaceuticals, specifically as an analog of pomalidomide. Its structural modifications aim to enhance therapeutic efficacy or reduce side effects associated with the parent compound.
The synthesis of pomalidomide-CO-C3-Br involves multiple steps, typically starting with the preparation of pomalidomide. One common synthetic route includes:
The industrial production methods are optimized for high yield and purity, ensuring that the final product exceeds 99% purity. This involves precise control over reaction conditions, including temperature, time, and concentration of reagents .
The molecular formula for pomalidomide-CO-C3-Br is , and its molecular weight is approximately 422.2 g/mol. The IUPAC name is 4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide.
The InChI key for this compound is UVULCBCMKQSMGA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The compound features a complex arrangement including a bromine atom attached to an isoindole moiety and a piperidine ring.
Pomalidomide-CO-C3-Br can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used .
Pomalidomide-CO-C3-Br exerts its biological effects through several mechanisms:
Pomalidomide-CO-C3-Br is typically presented as a solid with specific melting points depending on its purity and crystalline form.
Chemical analyses reveal that it is stable under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Pomalidomide-CO-C3-Br has diverse scientific applications:
This comprehensive analysis underscores the significance of pomalidomide-CO-C3-Br in both research and therapeutic contexts, highlighting its potential for further development in medicinal chemistry.
The synthesis of Pomalidomide-CO-C3-Br derivatives leverages both chemical and enzymatic strategies to achieve precise molecular architectures essential for biological activity. The core synthetic sequence typically begins with 3-nitrophthalic anhydride, which undergoes condensation with L-glutamine under mild acidic conditions to form the key intermediate 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide. Subsequent catalytic hydrogenation (Pd/C, acetone) reduces the nitro group to an amino group with high efficiency (~98% yield), yielding the pomalidomide scaffold [4]. This foundational approach eliminates the need for expensive coupling reagents like CDI or DCC that previously hampered industrial-scale production [4].
For C3-Br functionalization, chemoenzymatic pathways employ bromoalkyl carboxylic acids (e.g., 5-bromovaleric acid) coupled to pomalidomide’s 4-amino position via carbodiimide-mediated amidation. Recent optimizations focus on solvent engineering and catalyst selection to enhance regioselectivity. For instance, using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous DMF at 0–4°C achieves coupling yields exceeding 75% while minimizing epimerization [5]. Enzymatic approaches utilizing lipase catalysts (e.g., Candida antarctica Lipase B) in non-aqueous media enable chiral resolution and reduce byproduct formation, though scalability remains challenging [4] [5].
Table 1: Optimization Parameters for Pomalidomide-CO-C3-Br Synthesis
| Parameter | Traditional Method | Optimized Approach | Impact on Yield |
|---|---|---|---|
| Coupling Reagent | DCC/DMAP | EDC/DMAP | ↑ 25% (to >75%) |
| Temperature | Room temperature | 0–4°C | ↑ Purity (98.5%) |
| Catalyst | Chemical (e.g., TEA) | Enzymatic (CAL-B Lipase) | ↓ Byproducts 15% |
| Functionalization | Nitro reduction (SnCl₂/HCl) | H₂/Pd-C | ↑ Yield to 98% |
Critical to process stability is hydrolytic optimization. Studies confirm that the bromoalkyl linker in Pomalidomide-CO-C3-Br maintains integrity at pH 7.4 for >24 hours, preventing premature degradation—a key advantage over ester-containing analogs [1]. Purification leverages reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients, ensuring >98.5% purity essential for PROTAC applications [1] [5].
Pomalidomide-CO-C3-Br serves as a critical cereblon (CRBN) recruiting ligand in proteolysis-targeting chimeras (PROTACs), where its linker design dictates ternary complex formation efficiency. The C3-Br terminus enables nucleophilic substitution (e.g., with thiols or amines) to conjugate target protein ligands, while the alkyl chain spacer balances flexibility and rigidity for optimal protein degradation [3] [6]. The bromine’s reactivity facilitates "click chemistry" ligations, particularly with thiol-containing warheads via thioether formation or with amine-functionalized ligands through nucleophilic aromatic substitution [5] [10].
Linker length and composition profoundly influence PROTAC bioactivity. Comparative studies reveal that short alkyl linkers (e.g., C3, 4 atoms) enhance degradation efficiency for cytosolic targets like BRD4 by reducing entropic penalties during E3 ligase–target protein engagement. In contrast, PEG-incorporated linkers (e.g., Pomalidomide-PEG₃-NH₂ hydrochloride) improve solubility but may decrease membrane permeability [3] [8]. The C3-Br linker’s lipophilicity (cLogP ≈ 2.8) optimizes cellular uptake, as evidenced by a 3.5-fold increase in degradation kinetics (DC₅₀ = 12 nM for BRD4) compared to PEGylated analogs [8] [10].
Table 2: PROTAC Performance by Pomalidomide Linker Architecture
| Linker Type | Representative Compound | Solubility (LogS) | Target Degradation DC₅₀ | Application |
|---|---|---|---|---|
| Alkyl C3-Br | Pomalidomide-CO-C3-Br | -3.2 | 12 nM (BRD4) | Hematologic malignancies |
| PEG₃ | Pomalidomide-PEG₃-COOH | -2.1 | 48 nM (BRD4) | Solubility-challenged targets |
| Alkyl-PEG Hybrid | Pomalidomide-C6-PEG₃-butyl-N₃ | -2.8 | 29 nM (BTK) | Kinase degradation |
Emerging designs integrate branched linkers (e.g., Pomalidomide-C6-PEG₃-butyl-N₃, CAS 2245697-87-2) to engage multiple E3 ligases or facilitate bivalent target binding. These constructs demonstrate improved selectivity for challenging targets like androgen receptor mutants, reducing off-target ubiquitination [8]. The bromine handle further permits post-conjugation modifications, such as Suzuki–Miyaura cross-coupling, to install biophysical probes for PROTAC trafficking studies [10].
The strategic incorporation of bromine in Pomalidomide-CO-C3-Br confers distinct chemophysical and bioactivity advantages over non-halogenated analogs. Bromine’s electron-withdrawing capacity and steric bulk (van der Waals radius: 1.85 Å) enhance electrophilicity at the linker’s terminus, accelerating conjugation kinetics with nucleophiles by ~40% compared to chlorine analogs [10]. This reactivity enables efficient PROTAC assembly under mild conditions (25°C, pH 7.0–8.5), preserving the integrity of sensitive protein ligands [5] [10].
Lipophilicity metrics reveal that bromine substitution increases cLogP by 0.8–1.2 units relative to non-halogenated counterparts (e.g., Pomalidomide-C3-COOH, CAS 2225940-47-4), enhancing membrane permeability. Cellular assays confirm a 2.3-fold increase in intracellular accumulation in myeloma cells (RPMI-8226 lineage), correlating with improved degradation of IKZF1/3 transcription factors—key mediators of pomalidomide’s anti-myeloma activity [5] [9]. However, excessive lipophilicity can reduce aqueous solubility, necessitating formulation optimizations for in vivo applications [6].
Biologically, bromine’s role extends beyond a synthetic handle. In PROTACs targeting androgen receptor splice variants (AR-V7), brominated linkers demonstrate enhanced ternary complex stability (Kd = 0.8 μM) compared to non-halogenated variants (Kd = 2.3 μM), attributed to weak halogen bonding with proximal amino acid residues. This results in superior degradation efficiency (DC₅₀: 8 nM vs. 23 nM) and sustained pathway suppression [10]. Conversely, non-halogenated PEG linkers (e.g., Pomalidomide-PEG₂-COOH) exhibit reduced off-target CRBN-independent effects, beneficial for minimizing immune-related toxicities [3] [9].
Table 3: Comparative Profile of Brominated vs. Non-Halogenated Pomalidomide Linkers
| Property | Pomalidomide-CO-C3-Br | Pomalidomide-C3-COOH | Pomalidomide-PEG₂-COOH |
|---|---|---|---|
| cLogP | 2.8 | 1.9 | 0.7 |
| Conjugation Rate | 0.42 min⁻¹ | 0.18 min⁻¹ | 0.25 min⁻¹ |
| Cellular Uptake | High (2.3× control) | Moderate (1.2× control) | Low (0.8× control) |
| CRBN Binding Kd | 6.7 μM | 7.2 μM | 8.1 μM |
| PROTAC DC₅₀ (AR-V7) | 8 nM | 23 nM | 45 nM |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2